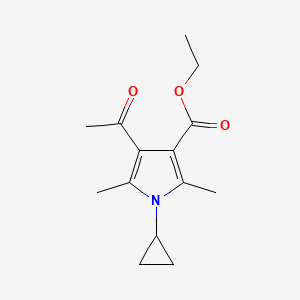

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'AS-9705 implique plusieurs étapes, commençant par la préparation du noyau benzotriazole. Les étapes clés comprennent :

Formation du noyau benzotriazole : Le noyau benzotriazole est synthétisé par réaction de l'o-phénylènediamine avec l'acide nitreux, suivie d'une cyclisation.

Réactions de substitution : Le noyau subit diverses réactions de substitution pour introduire les groupes méthoxy et carboxamide.

Formation du cycle hexahydroazepine : Le cycle hexahydroazepine est formé par une série de réactions de cyclisation impliquant l'éthylamine.

Méthodes de production industrielle : La production industrielle de l'AS-9705 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant :

Réactions en lots : Des réactions en lots à grande échelle sont effectuées dans des réacteurs industriels.

Purification : Le composé est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour garantir une grande pureté.

Analyse Des Réactions Chimiques

Types de réactions : L'AS-9705 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels, comme la réduction du groupe carboxamide en amine.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur le noyau benzotriazole.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des amines réduites et des composés benzotriazoliques substitués.

4. Applications de la recherche scientifique

L'AS-9705 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les dérivés du benzotriazole et leur réactivité.

Biologie : L'AS-9705 est étudié pour ses effets sur les processus cellulaires et les interactions des récepteurs.

Industrie : L'AS-9705 est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle de la qualité.

5. Mécanisme d'action

L'AS-9705 exerce ses effets principalement par l'antagonisme des récepteurs D3 de la dopamine. Il inhibe la liaison de la dopamine à ces récepteurs, réduisant ainsi les vomissements et améliorant la motilité gastrique . Le composé présente également une affinité minimale pour les autres récepteurs des neurotransmetteurs, ce qui contribue à sa spécificité et à la réduction des effets secondaires.

Composés similaires :

Dompéridone : Un autre antagoniste des récepteurs de la dopamine utilisé comme antiémétique.

Métoclopramide : Un agent gastroprokinétique présentant des propriétés antiémétiques similaires.

Ondansétron : Un antagoniste des récepteurs de la sérotonine utilisé pour prévenir les nausées et les vomissements.

Comparaison : L'AS-9705 est unique par sa grande spécificité pour les récepteurs D3 de la dopamine, ce qui le distingue d'autres composés comme la dompéridone et la métoclopramide qui ont des affinités plus larges pour les récepteurs. Cette spécificité pourrait réduire le risque d'effets secondaires et améliorer son profil thérapeutique .

Applications De Recherche Scientifique

AS-9705 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying benzotriazole derivatives and their reactivity.

Biology: AS-9705 is investigated for its effects on cellular processes and receptor interactions.

Industry: AS-9705 is used in the development of new pharmaceuticals and as a reference compound in quality control.

Mécanisme D'action

AS-9705 exerts its effects primarily through antagonism of dopamine D3 receptors. It inhibits the binding of dopamine to these receptors, thereby reducing emesis and enhancing gastric motility . The compound also has minimal affinity for other neurotransmitter receptors, which contributes to its specificity and reduced side effects.

Comparaison Avec Des Composés Similaires

Domperidone: Another dopamine receptor antagonist used as an anti-emetic.

Metoclopramide: A gastroprokinetic agent with similar anti-emetic properties.

Ondansetron: A serotonin receptor antagonist used to prevent nausea and vomiting.

Comparison: AS-9705 is unique in its high specificity for dopamine D3 receptors, which distinguishes it from other compounds like domperidone and metoclopramide that have broader receptor affinities. This specificity potentially reduces the risk of side effects and enhances its therapeutic profile .

Propriétés

IUPAC Name |

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMRNXGGFLRUIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381563 |

Source

|

| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-51-8 |

Source

|

| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)

![2-[2-(3,5-Dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)

![(3,4-Dimethoxyphenyl)-[4-[(2-hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]methanone](/img/structure/B1225274.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B1225276.png)

![2-Amino-4-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B1225281.png)

![7-Amino-9-(phenacylthio)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B1225282.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)

![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)-2-(2-naphthalenyloxy)acetamide](/img/structure/B1225288.png)

![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)

![4-(dimethylamino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B1225291.png)

![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B1225292.png)

![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)